CT-(8-32) (salmon)
Description
Molecular Composition and Primary Sequence Analysis
CT-(8-32) (salmon) is a 25-amino acid peptide fragment derived from residues 8 to 32 of the full-length salmon calcitonin hormone. Its primary sequence is Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Gly-Thr-Pro-NH2 (VLGKLSQELHKLQTYPRTNTGSGTP). The molecular formula is C119H198N36O37 , with a molecular weight of 2,725.1 g/mol. The peptide terminates in a C-terminal prolinamide group, a feature conserved in calcitonin family members.
Comparative analysis of the sequence reveals that CT-(8-32) excludes the N-terminal seven residues of the full-length hormone, including the critical cysteine residues at positions 1 and 7 that form a disulfide bridge in intact salmon calcitonin. This truncation eliminates the cyclic structural motif present in the parent hormone, fundamentally altering its conformational stability and receptor interaction dynamics.
Three-Dimensional Conformational Features
The three-dimensional structure of CT-(8-32) (salmon) remains partially characterized due to challenges in resolving flexible peptide conformations. Circular dichroism (CD) studies in helix-inducing solvents like 30% trifluoroethanol (TFE) reveal moderate helical propensity. For example, peptides analogous to CT-(8-32) in other systems exhibit helical content increases from 5% in aqueous buffer to 59% in TFE. This suggests that CT-(8-32) may adopt transient α-helical motifs in hydrophobic environments, particularly in regions rich in leucine, lysine, and glutamine residues.
Molecular dynamics simulations predict that the central segment (Leu10–Tyr23) forms an amphipathic helix, with hydrophobic residues (Leu, Val, Pro) oriented toward the interior and polar residues (Gln, Ser, Thr) facing solvent. The absence of the N-terminal disulfide bridge likely enhances conformational flexibility, allowing the peptide to sample helical and random coil states depending on environmental conditions.
Comparative Structural Analysis With Full-Length Salmon Calcitonin
The structural divergence between CT-(8-32) and full-length salmon calcitonin is profound:
Disulfide Bridge and Stability :
Full-length salmon calcitonin contains a disulfide bond between Cys1 and Cys7, constraining the N-terminus into a rigid loop critical for receptor activation. CT-(8-32) lacks this bridge, resulting in a more flexible N-terminal region (Val8–Ser14) that cannot stabilize analogous tertiary interactions.Helical Propensity :
While both peptides exhibit helical tendencies, the full-length hormone maintains a conserved helical domain near its C-terminus (residues 22–30) even in aqueous environments due to hydrophobic packing against the N-terminal loop. In contrast, CT-(8-32)’s helicity is solvent-dependent, achieving structural order only in membrane-mimetic conditions.Receptor Interactions : Full-length calcitonin binds to the calcitonin receptor via its N-terminal loop and C-terminal helix, triggering cAMP signaling. CT-(8-32) acts as a competitive antagonist by occupying the receptor’s C-terminal binding pocket but cannot initiate signaling due to the absence of the N-terminal activation domain.
Properties
Molecular Formula |
C113H188N34O36S |
|---|---|
Molecular Weight |
2631.0 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C113H188N34O36S/c1-53(2)38-71(139-109(180)88(57(9)10)143-92(163)64(116)51-184)93(164)124-46-84(157)128-65(20-14-16-34-114)95(166)135-74(41-56(7)8)103(174)142-79(50-149)106(177)133-68(28-31-81(117)154)97(168)131-70(30-33-86(159)160)98(169)137-73(40-55(5)6)102(173)138-75(43-62-45-122-52-127-62)104(175)130-66(21-15-17-35-115)96(167)136-72(39-54(3)4)101(172)132-69(29-32-82(118)155)100(171)146-91(60(13)152)111(182)141-77(42-61-24-26-63(153)27-25-61)112(183)147-37-19-23-80(147)107(178)134-67(22-18-36-123-113(120)121)99(170)145-90(59(12)151)110(181)140-76(44-83(119)156)105(176)144-89(58(11)150)108(179)125-47-85(158)129-78(49-148)94(165)126-48-87(161)162/h24-27,45,52-60,64-80,88-91,148-153,184H,14-23,28-44,46-51,114-116H2,1-13H3,(H2,117,154)(H2,118,155)(H2,119,156)(H,122,127)(H,124,164)(H,125,179)(H,126,165)(H,128,157)(H,129,158)(H,130,175)(H,131,168)(H,132,172)(H,133,177)(H,134,178)(H,135,166)(H,136,167)(H,137,169)(H,138,173)(H,139,180)(H,140,181)(H,141,182)(H,142,174)(H,143,163)(H,144,176)(H,145,170)(H,146,171)(H,159,160)(H,161,162)(H4,120,121,123)/t58-,59-,60-,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,88+,89+,90+,91+/m1/s1 |
InChI Key |
TXYDMAIIBMZDGF-UDXYTFIASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)N |
Origin of Product |
United States |
Preparation Methods
Protocol Development
The primary method for synthesizing CT-(8-32) (salmon) involves SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry. The sequence H-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Gly-Thr-Pro-NH₂ is assembled on a Rink-AM resin, enabling stepwise addition of protected amino acids. Critical steps include:
-
Deprotection : 20% piperidine in dimethylformamide (DMF) removes Fmoc groups after each coupling cycle.
-
Coupling : Diisopropylcarbodiimide (DIC) and hydroxyazabenzotriazole (HOAt) activate carboxyl groups for amide bond formation.
-
Cleavage : A mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (95:2.5:2.5) liberates the peptide from the resin.
Table 1: SPPS Parameters for CT-(8-32) (Salmon)
Optimization Challenges
-
Helical Stability : The N-terminal region (residues 8–16) requires lipid-assisted folding to adopt an α-helical conformation, critical for receptor binding. Incorporating helix-promoting residues (e.g., leucine, lysine) enhances stability.
-
Oxidation Mitigation : Methionine and cysteine residues are prone to oxidation; synthesis under inert atmosphere (N₂) preserves integrity.
Enzymatic Semisynthesis Strategies
Segment Condensation via α-Chymotrypsin
A hybrid approach combines SPPS with enzymatic ligation. The C-terminal segment (residues 10–32) is expressed recombinantly in E. coli, while the N-terminal fragment (residues 1–9) is synthesized chemically. Key steps:
-
Expression : The 10–32 sequence is cloned into a pET vector and purified via affinity chromatography.
-
Chemical Synthesis : The 1–9 fragment, featuring a C-terminal ester, is prepared using solution-phase methods.
-
Ligation : α-Chymotrypsin catalyzes coupling at 0°C to minimize proteolytic degradation, yielding full-length peptide.
Table 2: Enzymatic Semisynthesis Yield Comparison
Advantages Over SPPS
-
Unnatural Amino Acids : Enzymatic methods enable incorporation of non-canonical residues (e.g., α-aminosuberic acid) without side-chain protection.
-
Scalability : Recombinant production of the 10–32 segment reduces costs for large-scale synthesis.
Solution-Phase Synthesis and Purification
Thermolysin-Mediated Resolution
For peptides containing D/L-amino acids (e.g., α-aminosuberic acid), thermolysin resolves racemic mixtures via selective hydrolysis of L-enantiomers in a tripeptide intermediate. This step ensures chiral purity critical for receptor binding.
HPLC Purification Protocols
Table 3: HPLC Parameters for CT-(8-32) Purification
| Parameter | Value | Reference |
|---|---|---|
| Column Type | C8 reverse-phase | |
| Eluent A | 0.1% TFA in H₂O | |
| Eluent B | 0.1% TFA in acetonitrile | |
| Flow Rate | 1.5 mL/min |
Structural Analysis and Validation
Conformational Studies via X-ray Crystallography
The receptor-bound structure of [BrPhe²²]sCT(8–32) reveals a type II β-turn at Gly²⁸-Thr³¹, stabilized by hydrogen bonds between Ser²⁹ CO and Thr³¹ NH. This conformation is critical for antagonistic activity at amylin receptors.
Circular Dichroism (CD) Spectroscopy
-
Helical Content : 45% α-helix in 50% trifluoroethanol, correlating with receptor activation potency.
-
Thermal Stability : Melting temperature (Tₘ) of 62°C, indicating robust secondary structure.
Critical Considerations for Functional Integrity
Amidation of C-Terminus
The terminal proline amide is essential for receptor interaction. SPPS achieves this via Rink-AM resin, which generates C-terminal amides upon cleavage.
Chemical Reactions Analysis
CT-(8-32) (salmon) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the peptide can lead to the formation of disulfide bonds, while reduction can break these bonds. Substitution reactions can introduce new functional groups into the peptide, potentially altering its biological activity .
Scientific Research Applications
Therapeutic Potential
The therapeutic implications of CT-(8-32) extend to various metabolic disorders:
- Diabetes Management : By antagonizing amylin's inhibitory effect on insulin secretion, CT-(8-32) may help enhance insulin release in diabetic patients. This presents a promising avenue for developing new diabetes treatments focused on modulating amylin activity .
- Obesity Treatment : Given its role in food intake regulation, CT-(8-32) has been studied for its potential to stimulate appetite under certain conditions. This could lead to innovative approaches for treating obesity by balancing energy intake and expenditure .
Insulin Secretion Studies
A pivotal study highlighted that CT-(8-32) could reverse the inhibitory effects of both amylin and calcitonin gene-related peptide (CGRP) on insulin secretion. The infusion of CT-(8-32) resulted in an 80% reversal of amylin's inhibitory effect, while not significantly affecting CGRP's action . This underscores the specificity and effectiveness of CT-(8-32) as an amylin antagonist.
Cardiometabolic Health
Recent metabolomic analyses have identified several salmon food-specific compounds (FSCs), including metabolites associated with CT-(8-32). A study involving a Mediterranean-style diet enriched with salmon showed positive changes in cardiometabolic health indicators among participants, suggesting that compounds like CT-(8-32) may contribute to these benefits through their biological activity .
Clinical Trials
Clinical trials have been initiated to explore the efficacy of CT-(8-32) in various populations. For instance, a randomized controlled feeding trial assessed the impact of salmon consumption on metabolic health markers, revealing significant improvements linked to specific salmon-derived compounds . These findings support the hypothesis that CT-(8-32) could serve as a bioactive component influencing health outcomes.
Pharmacological Studies
Pharmacological studies have demonstrated that CT-(8-32) interacts with calcitonin receptors and amylin receptors differently than other calcitonins, providing insights into its unique binding properties and biological effects . Understanding these interactions is crucial for developing targeted therapies utilizing CT-(8-32).
Data Summary
The following table summarizes key findings related to the applications of CT-(8-32):
Mechanism of Action
The mechanism of action of CT-(8-32) (salmon) involves its binding to calcitonin receptors, which are primarily found in osteoclasts. By acting as an antagonist, CT-(8-32) (salmon) inhibits the activity of these receptors, leading to a decrease in bone resorption and an increase in bone density. This effect is mediated through the inhibition of signaling pathways that promote the differentiation and activity of osteoclasts .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues of Calcitonin and Amylin
Full-Length Salmon Calcitonin (sCT)
- Structure: 32-amino acid peptide with a disulfide bridge between residues 1–7 and a C-terminal proline amide .
- Function : Potent agonist of CTRs, with higher efficacy than human calcitonin (hCT) . Binds irreversibly to receptors due to conformational changes in the receptor-ligand complex .
- Key Difference : CT-(8-32) lacks the N-terminal 1–7 residues critical for agonist activity, rendering it an antagonist .
Human Calcitonin (hCT)
- Structure : Shares 50% sequence homology with sCT but differs in residues 10–32 .
- Function : Less potent than sCT in receptor activation. Pre-bound hCT dissociates rapidly from receptors compared to sCT, highlighting structural determinants of binding kinetics .
Amylin (Islet Amyloid Polypeptide)
- Structure: 37-amino acid peptide with structural homology to calcitonin and CGRP .
- Function: Inhibits insulin secretion via amylin receptors (CTR/RAMP complexes).
Receptor Antagonists and Modulators
AC512
- Structure : Synthetic peptide antagonist of CTRs.
- Function : Binds reversibly to CTRs with high affinity but lacks the irreversible kinetics seen with sCT .
CGRP-(8-37)
- Structure : Truncated analogue of calcitonin gene-related peptide (CGRP).
- Function: Selective CGRP receptor antagonist.
hAM-(22-52)
- Structure: Adrenomedullin (AM) receptor antagonist.
Functional and Pharmacological Comparisons
Binding Kinetics and Reversibility
- Key Insight : N-terminal truncation in CT-(8-32) abolishes irreversible binding, while helical structure in residues 1–16 (retained in chimeric peptides) preserves slow dissociation .
Physiological Effects
Research Findings and Clinical Implications
- Selectivity : CT-(8-32)’s specificity for amylin receptors over CGRP or AM receptors makes it a valuable tool for studying β-cell dysfunction in diabetes .
Q & A
Q. What is the primary pharmacological role of CT-(8-32) (salmon) in pancreatic hormone research, and how is this mechanism experimentally validated?
CT-(8-32) (salmon) is a selective amylin receptor antagonist that modulates insulin secretion by blocking amylin's inhibitory effects on β-cells. Experimental validation involves perfused rat pancreas models, where CT-(8-32) reverses amylin-induced suppression of glucose-stimulated insulin release. For example, at 7 mM glucose, CT-(8-32) doubled insulin output compared to controls, confirming its role in potentiating insulin secretion .
Q. What experimental models are most appropriate for studying CT-(8-32) (salmon) in vivo and in vitro?
- In vivo : Perfused rat pancreas preparations allow direct measurement of hormone secretion dynamics under controlled glucose and antagonist conditions .
- In vitro : Receptor binding assays (e.g., competitive displacement studies using radiolabeled ligands) quantify CT-(8-32)'s affinity for amylin and calcitonin receptors .
Q. What are the critical controls required when testing CT-(8-32) (salmon) in hormone secretion assays?
- Vehicle controls : Use 0.9% NaCl with 0.1% bovine albumin to account for solvent effects .
- Dose-response curves : Test varying concentrations (e.g., 10 µg/mL) to establish efficacy thresholds .
- Negative controls : Include non-amylin ligands (e.g., CGRP) to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported effects of CT-(8-32) (salmon) on insulin secretion across studies?
Discrepancies may arise from differences in experimental conditions (e.g., glucose concentrations, perfusion rates) or antagonist purity. To address this:
- Standardize protocols : Use identical glucose levels (e.g., 3.2 mM vs. 7 mM) and antagonist concentrations .
- Validate antagonist specificity : Pre-test CT-(8-32) against non-target receptors (e.g., CGRP receptors) using competitive binding assays .
- Replicate in multiple models : Compare results across in vitro (cell lines) and in vivo (perfused pancreas) systems .
Q. What methodologies are recommended for synthesizing and characterizing CT-(8-32) (salmon) to ensure batch consistency?
- Synthesis : Solid-phase peptide synthesis (SPPS) with amidated C-termini, as described for salmon calcitonin derivatives .
- Characterization :
- Mass spectrometry : Verify molecular weight (e.g., ~3.4 kDa).
- HPLC : Assess purity (>95%) and stability under storage conditions.
- Functional assays : Confirm bioactivity via receptor binding or insulin secretion assays .
Q. How can CT-(8-32) (salmon) findings be integrated with transcriptomic or proteomic data to explore broader regulatory networks?
- Dual-phase inference tools : Use tools like Salmon for transcript quantification, aligning RNA-seq data with hormone secretion profiles .
- Pathway enrichment analysis : Overlay CT-(8-32) effects on insulin secretion with pathways like "pancreatic β-cell function" or "amylin signaling" using databases like KEGG .
Q. What statistical approaches are suitable for analyzing dose-response relationships in CT-(8-32) (salmon) studies?
- Nonlinear regression : Fit sigmoidal curves to determine EC₅₀/IC₅₀ values (e.g., GraphPad Prism).
- ANOVA with post-hoc tests : Compare incremental insulin areas (e.g., 44.4 ± 10 ng/15 min vs. 18.6 ± 3.9 ng/15 min) under varying conditions .
- Power analysis : Ensure sample sizes (e.g., n ≥ 7 per group) to detect ≥50% effect sizes .
Q. What are the implications of CT-(8-32) (salmon)'s selectivity for amylin receptors over other GPCR subtypes?
CT-(8-32) shows high specificity for amylin receptors (e.g., AMY1) but minimal cross-reactivity with CGRP or calcitonin receptors. This is validated via:
- Competitive binding assays : Compare displacement of radiolabeled amylin vs. CGRP .
- Functional selectivity tests : Assess lack of effect on CGRP-mediated insulin inhibition .
- Structural modeling : Map peptide-receptor interactions to identify critical binding residues (e.g., N-terminal truncations) .
Data Integration and Reproducibility
Q. How should researchers design systematic reviews to synthesize evidence on CT-(8-32) (salmon)'s effects across studies?
- Follow COSMOS-E guidelines : Define clear inclusion criteria (e.g., in vivo studies, amylin antagonism focus) and assess confounding variables (e.g., glucose concentration variability) .
- Meta-analysis : Pool effect sizes for insulin secretion outcomes, using random-effects models to account for heterogeneity .
Q. What tools and databases support the integration of CT-(8-32) (salmon) data with GPCR interaction networks?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

